molecular formula C14H23BN2O3 B1411764 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1605294-11-8

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1411764
CAS RN: 1605294-11-8
M. Wt: 278.16 g/mol
InChI Key: IHXMQPNLUPBRCB-UHFFFAOYSA-N
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Description

This compound, also known as 1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a chemical with the CAS Number 1029715-63-6 . It has a molecular weight of 264.13 and its molecular formula is C13H21BN2O3 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a white to yellow-brown solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound has a molecular weight of 264.13 and a molecular formula of C13H21BN2O3 . It’s a white to yellow-brown solid or liquid and is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pyrazoles in Medicinal Chemistry

Pyrazoles are a well-known class within medicinal chemistry, exhibiting a wide range of biological activities. Methyl-substituted pyrazoles, in particular, have been identified as potent medicinal scaffolds with diverse biological activities. The synthetic approaches for these compounds, along with their medical significances, have been extensively reviewed, highlighting their importance in the development of new pharmaceuticals (Sharma et al., 2021).

Pyrazoles in Heterocyclic Chemistry

Pyrazoles also play a significant role in the synthesis of heterocyclic compounds, serving as valuable building blocks. The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for constructing various heterocyclic structures, indicating the versatility of pyrazole derivatives in synthetic chemistry (Gomaa & Ali, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXMQPNLUPBRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
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1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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